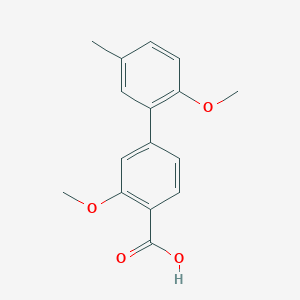
2-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, commonly referred to as 2-HMMB, is a derivative of phenylbenzoic acid with a unique structure and a wide range of applications. It has been used in a variety of scientific research, ranging from medicinal chemistry to chemical synthesis.
Scientific Research Applications
2-HMMB has been used in a variety of scientific research applications, including medicinal chemistry, chemical synthesis, and drug discovery. It has been used as a starting material for the synthesis of various compounds, such as antibiotics, anti-inflammatory agents, and anti-cancer agents. It has also been used as a model compound for studying the mechanism of action of various drugs, as well as for studying the biochemical and physiological effects of drugs.
Mechanism of Action
The mechanism of action of 2-HMMB is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Prostaglandins are hormone-like compounds that are involved in a variety of physiological processes, such as inflammation and pain perception. By inhibiting the production of prostaglandins, 2-HMMB is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
2-HMMB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can lead to a decrease in inflammation and pain. It has also been shown to have anti-inflammatory, anti-cancer, and antioxidant effects. In addition, 2-HMMB has been shown to have anti-bacterial and anti-fungal properties, which may be useful in the treatment of certain infections.
Advantages and Limitations for Lab Experiments
2-HMMB has several advantages for laboratory experiments. It is relatively easy to synthesize and is commercially available. In addition, its mechanism of action is well-understood, which makes it a useful model compound for studying the effects of drugs. However, it is important to note that 2-HMMB has a limited shelf-life and is sensitive to light and heat.
Future Directions
There are several potential future directions for research involving 2-HMMB. One potential direction is to explore the use of 2-HMMB as an anti-cancer agent. Another potential direction is to investigate the use of 2-HMMB as an anti-inflammatory agent. Additionally, further research into the mechanism of action of 2-HMMB could lead to the development of more effective drugs. Finally, further research into the biochemical and physiological effects of 2-HMMB could lead to a better understanding of its therapeutic potential.
Synthesis Methods
2-HMMB can be synthesized using several different methods. The most common method involves the reaction of phenylbenzoic acid with 2-methoxy-5-methylphenol in the presence of an acid catalyst. This reaction results in the formation of 2-HMMB as the major product. Other methods of synthesis include the reaction of 2-methoxy-5-methylphenol with benzoyl chloride in the presence of an acid catalyst, and the reaction of 2-methoxy-5-methylphenol with benzaldehyde in the presence of a base catalyst.
properties
IUPAC Name |
2-hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9-3-6-14(19-2)12(7-9)10-4-5-11(15(17)18)13(16)8-10/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYLDPTXHTYHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689945 |
Source


|
| Record name | 3-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261997-38-9 |
Source


|
| Record name | 3-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














